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Compound of Interest

Compound Name: (Rac)-Zevaquenabant

Cat. No.: B15609889

An In-depth Technical Guide on the Preclinical Data of (Rac)-Zevaquenabant

Introduction

Zevaquenabant, also known as INV-101 or S-MRI-1867, is a third-generation, peripherally
selective investigational small molecule.[1] It functions as a dual-action compound, acting as
both an inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric
oxide synthase (iNOS).[1][2][3] The racemic form, (Rac)-MRI-1867, has also been studied.[4]
This peripheral restriction is a key characteristic, designed to retain the metabolic benefits of
CBI1R inhibition while avoiding the adverse psychiatric effects associated with earlier, brain-
penetrant antagonists.[5][6] Preclinical research has explored its therapeutic potential in a
range of fibrotic and metabolic disorders, including liver fibrosis, chronic kidney disease,
idiopathic pulmonary fibrosis (IPF), and obesity.[1][2][7]

Pharmacological Profile

Zevaquenabant was designed to have high affinity for the CB1R and to be restricted to
peripheral tissues, thereby minimizing central nervous system (CNS) effects.[5] Its dual
mechanism of targeting both CB1R and iNOS offers a potentially synergistic approach to
treating complex diseases involving both inflammation and fibrosis.[2][3]

Binding Affinity and Functional Activity

The pharmacological activity of Zevaquenabant and its racemic form has been characterized
through various in vitro assays.
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Compound Target Assay Type Value Reference
(Rac)- Binding Affinity

Human CB1R ) 5.7nM [4]
Zevaguenabant (Ki)
Zevaquenabant Functional .

CB1R o Inverse Agonist [1][5]
(S-MRI-1867) Activity
Zevaquenabant ] Functional .

INOS o Inhibitor [1][2]
(5-MRI-1867) Activity

Preclinical Efficacy

Zevaquenabant has demonstrated significant efficacy in multiple animal models of fibrotic and
metabolic diseases.

Fibrotic Diseases

Idiopathic Pulmonary Fibrosis (IPF): In a bleomycin-induced model of IPF, Zevagquenabant
showed a statistically significant reduction in the primary endpoint, the Ashcroft score, which is
a histological measure of lung fibrosis.[7] This suggests its potential as a novel treatment for
pulmonary fibrosis.[7] Studies in models of Hermansky-Pudlak syndrome pulmonary fibrosis
also support its anti-fibrotic efficacy.[8]
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Animal Model

Compound

Dose

Key Findings Reference

Bleomycin-
induced IPF

Zevaquenabant
(INV-101)

Not specified

Statistically

significant

reduction in [7]
Ashcroft score
(fibrosis)

HPS-1 model of
PF

Zevaquenabant

Not specified

Halted

progression of

fibrosis and

reversed [8]
elevated

anandamide

levels

Chronic Kidney Disease (CKD): In diet-induced obese (DIO) mice, which develop features of

CKD, Zevaquenabant demonstrated protective effects on the kidneys.[3]

Animal Model

Compound

Dose &
Regimen

Key Findings Reference

Diet-Induced

Obese Mice

Zevaguenabant

3 mg/kg, p.o. for
28 days

Ameliorated
obesity-induced
kidney
morphological
and functional
changes; [2][3]
Decreased

kidney

inflammation,

fibrosis, and

oxidative stress.

Liver Fibrosis: (Rac)-Zevaquenabant has been identified as a potential agent for the research

of liver fibrosis.[4]
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Metabolic Disorders

Obesity and Dyslipidemia: In diet-induced obese (DIO) mice, Zevaquenabant (S-MRI-1867)
was shown to reduce hepatic steatosis (fatty liver) and decrease the secretion rate of very-low-
density lipoprotein (VLDL) from the liver.[2] It also upregulated the expression of the hepatic
low-density lipoprotein receptor (LDLR) and reduced circulating levels of PCSK9, a protein that
degrades LDLRs.[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

Chronic Kidney Disease Model

o Animal Model: Diet-induced obese mice were used to model obesity-induced chronic kidney
disease.[3]

o Treatment: Zevaquenabant was administered orally (p.o.) at a dose of 3 mg/kg daily for 28
days.[3]

o Outcome Measures: The study assessed renal morphological and functional parameters.
This likely included histological analysis of kidney tissue to evaluate fibrosis and
inflammation, as well as measurement of markers of kidney function such as blood urea
nitrogen (BUN) and creatinine levels, and albuminuria.[2][3]

Idiopathic Pulmonary Fibrosis Model

e Animal Model: A bleomycin-induced model of pulmonary fibrosis was utilized, which is a well-
accepted standard for preclinical IPF research.[7]

o Treatment: Mice were treated with either Zevaquenabant (INV-101) or a vehicle control.[7]

e Outcome Measures: The primary endpoint was the Ashcroft score, determined from
histological examination of lung tissue to quantify the extent of fibrosis.[7]

In Vitro Binding Assay
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o Objective: To determine the binding affinity (Ki) of (Rac)-Zevaquenabant for the human
cannabinoid receptor type 1 (CB1R).[4]

» Methodology: While the specific details are not provided in the search results, Ki values are
typically determined using competitive radioligand binding assays. This involves incubating
cell membranes expressing the target receptor (CB1R) with a constant concentration of a
radiolabeled ligand that binds to the receptor and varying concentrations of the unlabeled
test compound (e.g., (Rac)-Zevaquenabant). The ability of the test compound to displace
the radioligand is measured, and from this, the IC50 (concentration that inhibits 50% of
specific binding) is calculated. The Ki is then derived from the IC50 using the Cheng-Prusoff
equation.

Mechanism of Action and Signhaling Pathways

Zevaquenabant's therapeutic effects are derived from its dual inhibition of the CB1 receptor
and inducible nitric oxide synthase.

CB1 Receptor Inverse Agonism

The CB1R is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-
protein, Gi/o.[9] In its basal state, the receptor can exhibit some level of constitutive activity. As
an inverse agonist, Zevaguenabant binds to the CB1R and stabilizes it in a fully inactive
conformation.[5] This action not only blocks the binding and effects of endogenous agonists
(like anandamide and 2-AG) but also suppresses the receptor's basal, agonist-independent
signaling.[10] This leads to an increase in the activity of adenylyl cyclase, subsequent rises in
cyclic AMP (cAMP) levels, and modulation of downstream ion channels and signaling cascades
like the MAPK/ERK pathway.[11]
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CBI1R Inverse Agonist Signaling Pathway.

INOS Inhibition

Inducible nitric oxide synthase (iNOS) is an enzyme that is not typically present in cells but is
expressed in response to pro-inflammatory stimuli like cytokines (e.g., TNF-a, IL-13) and
bacterial lipopolysaccharide (LPS). Once expressed, iINOS produces large, sustained amounts
of nitric oxide (NO), a signaling molecule that can contribute to inflammation, oxidative stress,
and tissue damage in pathological conditions. By inhibiting INOS, Zevaquenabant can directly
reduce the production of NO, thereby mitigating inflammation and oxidative stress, which are

key drivers of fibrosis.
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Zevaquenabant Inhibition of the INOS Pathway.

General Preclinical Experimental Workflow
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The evaluation of a compound like Zevaquenabant in a disease model typically follows a
structured workflow, from disease induction to endpoint analysis.

Animal Acclimatization
(e.g., C57BL/6 Mice)

Randomization into
Treatment Groups
(Vehicle, Zevaquenabant)

Disease Induction
(e.g., Bleomycin Instillation)

Begin Treatment
(Prophylactic or Therapeutic)

Daily Dosing Regimen

(e.g., 3 mg/kg, p.o.)

In-life Monitoring
(Body Weight, Clinical Signs)

Terminal Endpoint
(e.g., Day 28)

Sample Collection &
Endpoint Analysis
(Histology, Biomarkers)

Data Interpretation

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15609889?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Workflow for a Preclinical Fibrosis Model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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